4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate
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Overview
Description
4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate: is an organic compound with the molecular formula C15H11BrCl2O3 and a molecular weight of 390.06 g/mol . This compound is a derivative of phenoxyacetic acid and is characterized by the presence of bromine, methyl, and dichlorophenoxy groups attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 4-bromo-2-methylphenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the ester group to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alcohols and dehalogenated compounds.
Scientific Research Applications
4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the functional groups present. The exact mechanism of action may vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Bromo-4-methylphenyl (2,4-dichlorophenoxy)acetate
- 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)propionate
- 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)butyrate
Comparison: 4-Bromo-2-methylphenyl (2,4-dichlorophenoxy)acetate is unique due to its specific combination of bromine, methyl, and dichlorophenoxy groups. This combination imparts distinct chemical properties, such as reactivity and stability, which may differ from other similar compounds. The presence of the bromine atom, in particular, can influence the compound’s reactivity in substitution and reduction reactions .
Properties
Molecular Formula |
C15H11BrCl2O3 |
---|---|
Molecular Weight |
390.1 g/mol |
IUPAC Name |
(4-bromo-2-methylphenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H11BrCl2O3/c1-9-6-10(16)2-4-13(9)21-15(19)8-20-14-5-3-11(17)7-12(14)18/h2-7H,8H2,1H3 |
InChI Key |
NAOUMBTUURZIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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